molecular formula C15H20N4O2S2 B2473955 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1235281-14-7

5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2473955
CAS No.: 1235281-14-7
M. Wt: 352.47
InChI Key: GOBNMQVFWOTUFQ-UHFFFAOYSA-N
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Description

5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from pyrimidine derivatives. This involves the use of hydrogenation and cyclization reactions.

    Thiophene Sulfonamide Formation: The thiophene ring is functionalized with a sulfonamide group through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling Reactions: The final step involves coupling the piperidine intermediate with the thiophene sulfonamide. This is typically achieved through nucleophilic substitution reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted thiophene or piperidine derivatives.

Scientific Research Applications

5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the thiophene and sulfonamide groups.

    2-(pyridin-2-yl)pyrimidine derivatives: Share the pyrimidine moiety but differ in other functional groups.

Uniqueness

5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is unique due to the combination of its thiophene, sulfonamide, piperidine, and pyrimidine moieties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S2/c1-12-3-4-14(22-12)23(20,21)18-11-13-5-9-19(10-6-13)15-16-7-2-8-17-15/h2-4,7-8,13,18H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBNMQVFWOTUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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